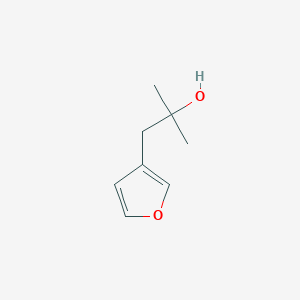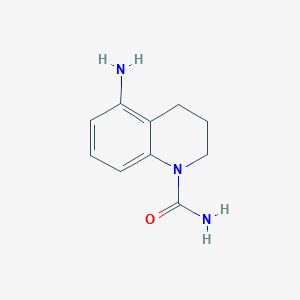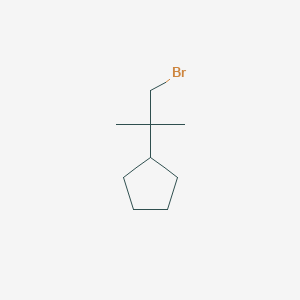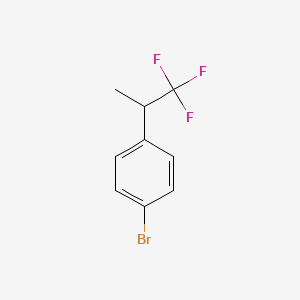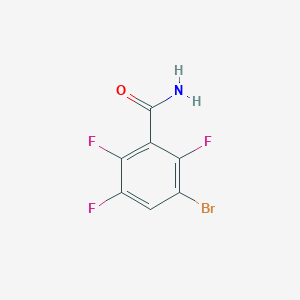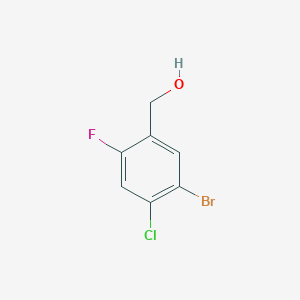
(5-Bromo-4-chloro-2-fluorophenyl)methanol
Übersicht
Beschreibung
“(5-Bromo-4-chloro-2-fluorophenyl)methanol” is a chemical compound . It is related to the class of organic compounds known as phenylpyrazoles . It is also an intermediate used in the synthesis of Dapagliflozin, a novel selective sodium-glucose co-transporter type II (SGLT2) inhibitor .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code1S/C7H5BrClFO/c8-5-1-4(3-11)7(10)2-6(5)9/h1-2,11H,3H2 . The molecular weight of this compound is 239.47 .
Wissenschaftliche Forschungsanwendungen
Synthesis Advancements
Recent advancements in the synthesis of multi-substituted arenes have demonstrated the effectiveness of palladium-catalyzed C-H halogenation reactions. This approach offers milder reaction conditions, higher yields, and better selectivity compared to traditional methods. Specifically, compounds similar to (5-Bromo-4-chloro-2-fluorophenyl)methanol have been prepared, showcasing the potential for high chemical diversity in synthesis processes (Sun, Sun, & Rao, 2014).
Material Science and Organic Electronics
In material science, particularly in the development of proton exchange membranes (PEMs) for fuel cell applications, compounds containing halogenated phenyl groups, akin to this compound, are of interest. New monomers synthesized for copoly(arylene ether sulfone)s, which include methoxyphenyl groups, demonstrate promising properties such as high proton conductivities and low methanol permeabilities, essential for efficient fuel cell operation (Wang et al., 2012).
Pharmacological Research
In the realm of pharmacological research, derivatives of this compound have been explored for their potential bioactivities. For instance, compounds based on 5-aryl-2-bromo-3-hexylthiophene, synthesized via palladium-catalyzed Suzuki cross-coupling reactions, have been evaluated for haemolytic, biofilm inhibition, and anti-thrombolytic activities. These studies indicate the medicinal application prospects of such compounds, with some showing high bioactivity (Ikram et al., 2015).
Wirkmechanismus
Target of Action
Similar compounds such as bromo and chloro substituted phenyl methanones have been used in the synthesis of drugs like dapagliflozin , which is a sodium-glucose co-transporter type II (SGLT2) inhibitor . Therefore, it’s possible that (5-Bromo-4-chloro-2-fluorophenyl)methanol may also interact with similar targets.
Biochemische Analyse
Biochemical Properties
(5-Bromo-4-chloro-2-fluorophenyl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between this compound and these biomolecules are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex and modulate enzyme activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to alter the expression of genes involved in oxidative stress response and apoptosis, leading to changes in cell survival and proliferation. Additionally, this compound affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolite levels and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their catalytic activity and preventing substrate conversion. This inhibition is often competitive, where this compound competes with the natural substrate for binding to the enzyme. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings change over time due to its stability and degradation. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods. In vivo studies indicate that this compound undergoes metabolic degradation, leading to the formation of various metabolites. These metabolites can have distinct biological activities, contributing to the long-term effects of the compound on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits minimal toxicity and exerts its biochemical effects primarily through enzyme inhibition and gene expression modulation. At higher doses, this compound can induce toxic effects, including oxidative stress, cellular damage, and apoptosis. These adverse effects are dose-dependent and highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and conjugated metabolites. These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels. The interactions between this compound and metabolic enzymes are crucial for understanding its pharmacokinetics and pharmacodynamics .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and efflux of the compound, influencing its localization and accumulation. Additionally, binding proteins can sequester this compound, modulating its bioavailability and activity. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biochemical effects. The localization of this compound can influence its activity and function, highlighting the importance of understanding its subcellular distribution for therapeutic applications .
Eigenschaften
IUPAC Name |
(5-bromo-4-chloro-2-fluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFO/c8-5-1-4(3-11)7(10)2-6(5)9/h1-2,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQSHHAGIFSADM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Cl)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


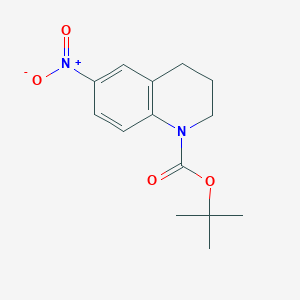
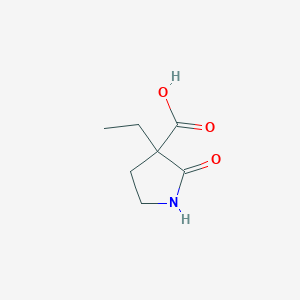
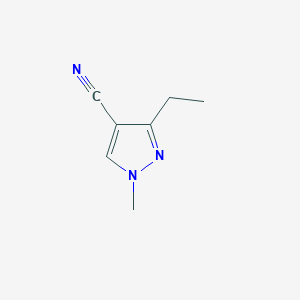
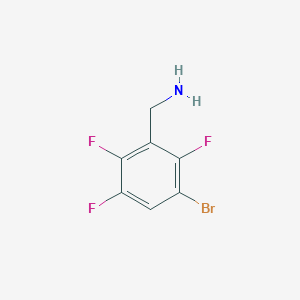
![1-Aza-spiro[5.5]undecan-4-ol](/img/structure/B1381975.png)

